molecular formula C43H60NO3PPdS B2661505 Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium CAS No. 1599466-89-3

Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

Cat. No. B2661505
CAS RN: 1599466-89-3
M. Wt: 808.41
InChI Key: RRKVJLHMPBIFTE-UHFFFAOYSA-M
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Description

The compound is a complex molecule with the molecular formula C44H62Cl2NO3PPdS . It is known as t-BuXphos Pd G4 . It contains several components including ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane, methanesulfonic acid, N-methyl-2-phenylaniline, and palladium .


Synthesis Analysis

The compound is used as a catalyst for various chemical reactions . It has been used in the preparation of [tBuXPhosAu (MeCN)]BAr4F, a gold catalyst for the intermolecular [2+2] cycloaddition of terminal arylalkynes with substituted alkenes to form functionalized cyclobutenes with high regioselectivity .


Molecular Structure Analysis

The molecular weight of the compound is 893.333 Da . The monoisotopic mass is 891.260010 Da . More detailed structural analysis would require specific techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The compound is known to catalyze various chemical reactions. It is used as a catalyst for C-N cross-coupling reactions, at or below room temperature . It is also used in palladium-catalyzed Tsuji-Trost substitution and cross-coupling of benzylic fluorides; palladium-catalyzed C-N cross-coupling of sulfinamides and aryl halides; palladium-catalyzed rapid methoxylation and deuteriomethoxylation of bromo-chalcones .


Physical And Chemical Properties Analysis

The compound is a solid . It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties that can be found in the ChemSpider database .

Scientific Research Applications

Catalysis and Synthesis

Palladium complexes, particularly when combined with specific phosphines and acids, have shown significant efficiency in catalytic processes. For example, palladium complexes of [1,2-phenylenebis(methylene)]bis[di(tert-butyl)phosphine] catalyze the methoxycarbonylation of vinyl acetate in the presence of methanesulfonic acid, showcasing high selectivities to ester products. Such processes are crucial for producing precursors to lactate esters, highlighting the role of these chemicals in synthesizing valuable industrial compounds (Rucklidge, Morris, Slawin, & Cole-Hamilton, 2006).

Polymerization Processes

Palladium catalysis extends to polymerization processes as well. For instance, palladium complexes have been used as catalysts for the aqueous Suzuki coupling reactions of N-heterocyclic chlorides and N-heterocyclic boronic acids. These reactions are pivotal for the near-quantitative formation of coupling products at very low catalyst loadings, demonstrating the efficiency of palladium in facilitating bond formation between complex molecules (Fleckenstein & Plenio, 2007).

Cross-Coupling Reactions

Further, the use of palladium catalysts in cross-coupling reactions is highlighted by their ability to efficiently couple alkynyl carboxylic acids and aryl halides. This process employs ligands such as tri-tert-butylphosphine, demonstrating the utility of these chemicals in synthesizing compounds with high reactivity and functional group tolerance. Such reactions are essential for creating complex molecules with specific properties, useful in materials science and pharmaceuticals (Moon, Jang, & Lee, 2009).

Mechanism of Action

The compound acts as a ligand for Pd-catalyzed C-O and C-N bond formation . It enhances the reactivity of palladium catalysis during cross-coupling reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium involves a series of reactions starting with the synthesis of the phosphine ligand, followed by the preparation of the palladium catalyst, and finally the coupling reaction between the ligand and the aryl halide substrate.", "Starting Materials": [ "2,4,6-tri(propan-2-yl)aniline", "tert-butyl chloride", "sodium hydride", "2-bromo-1,3-dimethylbenzene", "methanesulfonic acid", "N-methyl-2-phenylaniline", "palladium acetate", "triethylamine", "toluene" ], "Reaction": [ "Step 1: Synthesis of the phosphine ligand by reacting 2,4,6-tri(propan-2-yl)aniline with tert-butyl chloride and sodium hydride in toluene to form Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane.", "Step 2: Preparation of the palladium catalyst by reacting palladium acetate with triethylamine in methanol to form Pd(NEt3)2.", "Step 3: Coupling reaction between the phosphine ligand and the aryl halide substrate by reacting Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane with 2-bromo-1,3-dimethylbenzene in the presence of Pd(NEt3)2 and methanesulfonic acid in toluene to form Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium." ] }

CAS RN

1599466-89-3

Molecular Formula

C43H60NO3PPdS

Molecular Weight

808.41

IUPAC Name

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C29H45P.C13H12N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-21H,1-12H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

RRKVJLHMPBIFTE-UHFFFAOYSA-M

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd]

solubility

not available

Origin of Product

United States

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